molecular formula C13H17NO B563561 1-(Benzyl-d5)-4-piperidine-carboxaldehyde CAS No. 1185027-87-5

1-(Benzyl-d5)-4-piperidine-carboxaldehyde

Cat. No.: B563561
CAS No.: 1185027-87-5
M. Wt: 208.316
InChI Key: SGIBOXBBPQRZDM-RALIUCGRSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Synthesis

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. nih.govresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved water solubility and the capacity to engage in crucial binding interactions with biological targets. researchgate.netthieme-connect.com Consequently, the piperidine scaffold is a cornerstone in medicinal chemistry, found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.orgnih.gov

Beyond their direct biological activities, piperidine derivatives are invaluable as versatile chemical intermediates. ijnrd.org Their structural framework allows for functionalization at various positions, enabling the synthesis of complex molecular architectures. The non-deuterated analogue, 1-Benzyl-4-piperidinecarboxaldehyde, for instance, serves as a key building block in the synthesis of important pharmaceuticals like Donepezil (B133215), a medication used for the treatment of Alzheimer's disease. chemicalbook.comgoogle.comgoogle.com The inherent reactivity of the aldehyde group combined with the stable piperidine ring makes such compounds essential for constructing a diverse library of bioactive molecules. nih.gov

Rationale for Deuterium (B1214612) Labeling in Organic Compounds

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a sophisticated strategy employed in various fields of chemical and pharmaceutical science. clearsynth.comyoutube.com This seemingly minor structural alteration—the addition of a neutron—does not change the fundamental chemical properties of a molecule but can have profound effects on its metabolic fate and reaction kinetics. youtube.comnih.gov

The scientific basis for these effects lies in the greater mass of deuterium compared to hydrogen. The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher dissociation energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference leads to the "kinetic isotope effect" (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond. libretexts.orgnih.gov In drug discovery, this principle is strategically applied to sites on a molecule that are susceptible to metabolic oxidation. By replacing hydrogen with deuterium at these "soft spots," researchers can slow down the rate of metabolism, potentially improving a drug's pharmacokinetic profile by increasing its half-life and bioavailability. nih.govsymeres.commusechem.com

Furthermore, deuterium-labeled compounds are indispensable tools in analytical research. They are frequently used as internal standards in quantitative mass spectrometry assays due to their chemical identity and distinct mass from the non-labeled analyte. acs.orgresearchgate.netnih.gov They also serve as tracers to elucidate the complex metabolic pathways of drugs and other xenobiotics within biological systems. clearsynth.comacs.org

Overview of Research Utility of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde

This compound is a specialized chemical reagent designed for advanced research applications. Its primary utility lies in its role as an isotopically labeled building block in organic synthesis. impurity.com The presence of five deuterium atoms on the benzyl (B1604629) group provides a stable isotopic signature for researchers tracking the molecule through complex chemical transformations or biological systems.

The principal application of this compound is in the synthesis of deuterated versions of biologically active molecules. Given that its non-deuterated counterpart is a known precursor to pharmaceuticals, it is used to synthesize these same compounds with a deuterium label. These labeled final products are crucial for several research purposes:

Drug Metabolism and Pharmacokinetic (DMPK) Studies : Synthesizing a drug candidate with a deuterium-labeled benzyl group allows researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME) profile using mass spectrometry. acs.org

Internal Standards : Deuterated analogues of active pharmaceutical ingredients (APIs) are the gold standard for use as internal standards in bioanalytical methods, ensuring accurate quantification in complex matrices like plasma or urine. acs.orgresearchgate.net

Mechanistic Studies : The compound can be used to investigate reaction mechanisms where the benzyl group might be involved. Observing the kinetic isotope effect can provide evidence for C-H bond cleavage in a rate-determining step. nih.gov

In essence, this compound provides a direct pathway to introduce a stable isotopic label into a well-established and pharmaceutically relevant molecular scaffold.

Compound Data

Below are data tables for the subject compound and its non-deuterated analogue.

Table 1: this compound

Property Value Reference
CAS Number 1185027-87-5 libretexts.org
Molecular Formula C₁₃H₁₂D₅NO clearsynth.com
Molecular Weight 208.31 g/mol clearsynth.com
Appearance Colorless Oil libretexts.org
Common Use Organic synthesis building block, Isotopic labeled analogue impurity.com

Table 2: 1-Benzyl-4-piperidinecarboxaldehyde (Non-deuterated Analogue)

Property Value Reference
CAS Number 22065-85-6 nih.govchemicalbook.com
Molecular Formula C₁₃H₁₇NO nih.govchemicalbook.com
Molecular Weight 203.28 g/mol nih.govchemicalbook.com
Synonyms N-Benzyl-4-formylpiperidine, 1-(Phenylmethyl)-4-piperidinecarboxaldehyde nih.gov

Properties

IUPAC Name

1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOXBBPQRZDM-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analytical Characterization and Purity Assessment of 1 Benzyl D5 4 Piperidine Carboxaldehyde

Spectroscopic Methodologies for Isotopic Composition and Structural Elucidation

High-Resolution Mass Spectrometry for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for assessing the isotopic purity of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde. It can distinguish between the deuterated compound and its non-deuterated counterpart due to the mass difference between deuterium (B1214612) and protium (B1232500). The high resolving power of HRMS allows for the accurate determination of the monoisotopic mass and the isotopic distribution, which confirms the successful incorporation of the five deuterium atoms and quantifies the percentage of the deuterated species.

In a typical analysis, the mass spectrum of this compound would be compared to that of the unlabeled 1-Benzyl-4-piperidine-carboxaldehyde. The expected mass shift of approximately 5 Da (more precisely, 5.031385 Da) would be observed. The relative intensities of the molecular ion peaks for the d5-labeled compound and any residual unlabeled (d0) or partially labeled (d1-d4) species are used to calculate the isotopic purity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

Compound Molecular Formula Theoretical Monoisotopic Mass (m/z) [M+H]⁺
1-Benzyl-4-piperidine-carboxaldehyde C₁₃H₁₇NO 204.1383
This compound C₁₃H₁₂D₅NO 209.1697

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position and Content.huji.ac.ilresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location and extent of deuterium incorporation. huji.ac.il Both ¹H NMR and ²H NMR (Deuterium NMR) are utilized for a comprehensive analysis.

In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the benzyl (B1604629) ring (typically found in the aromatic region of 6.5-8.0 ppm) would be absent or significantly diminished. openstax.orgpressbooks.pub The remaining signals for the piperidine (B6355638) ring protons and the aldehyde proton would be present, confirming that deuteration is specific to the benzyl group. The integration of any residual proton signals in the aromatic region can be used to quantify the isotopic purity.

Conversely, the ²H NMR spectrum would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms. The chemical shifts in NMR are a key indicator of the electronic environment of the nuclei, and the substitution of protium with deuterium can lead to small but measurable shifts in the signals of neighboring protons. huji.ac.il

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Protons 1-Benzyl-4-piperidine-carboxaldehyde (Predicted δ, ppm) This compound (Predicted δ, ppm)
Aromatic (C₆H₅) ~7.2-7.4 Absent or significantly reduced
Aldehyde (CHO) ~9.6 ~9.6
Benzyl (CH₂) ~3.5 ~3.5
Piperidine (ring CH) ~2.8 ~2.8
Piperidine (ring CH₂) ~1.5-2.0 ~1.5-2.0

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Variant Differentiation.citedrive.com

Molecular Rotational Resonance (MRR) spectroscopy offers an exceptionally precise method for differentiating between isotopic variants. citedrive.com This gas-phase technique measures the rotational transitions of a molecule, which are directly dependent on its moments of inertia. The substitution of five protons with heavier deuterium atoms in this compound results in a significant change in the molecule's mass distribution and, consequently, its moments of inertia.

This change leads to a distinct and predictable shift in the rotational spectrum compared to the unlabeled analog. MRR is highly sensitive to the exact position of isotopic substitution, providing unambiguous confirmation of the d5-benzyl structure. citedrive.com A key advantage of MRR is its ability to distinguish between different isotopologues in a mixture without the need for chromatographic separation or reference standards. citedrive.com The high resolution of MRR allows for the clear identification of each unique isotopic species present in a sample. citedrive.com

Chromatographic Performance of Deuterated Analogs

The use of deuterated compounds as internal standards in chromatographic methods is widespread. youtube.com However, the substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic behavior.

Implications of Chromatographic Deuterium Isotope Effects (CDE).nih.gov

The Chromatographic Deuterium Isotope Effect (CDE) refers to the potential for a deuterated compound to have a slightly different retention time compared to its non-deuterated counterpart during chromatographic separation. nih.gov In many cases, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds tend to elute slightly earlier than their protium analogs. nih.govchromforum.org This phenomenon is generally attributed to the subtle differences in intermolecular interactions between the analyte and the stationary phase caused by the deuterium substitution. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to weaker van der Waals interactions with the stationary phase.

While often small, this effect is important to consider when developing and validating quantitative analytical methods using this compound as an internal standard. chromforum.org The retention time difference should be monitored to ensure accurate peak integration and quantification.

Table 3: Illustrative Chromatographic Retention Times

Compound Analytical Technique Illustrative Retention Time (min)
1-Benzyl-4-piperidine-carboxaldehyde Reversed-Phase HPLC 10.2
This compound Reversed-Phase HPLC 10.1
1-Benzyl-4-piperidine-carboxaldehyde Gas Chromatography 8.5
This compound Gas Chromatography 8.4

Applications of 1 Benzyl D5 4 Piperidine Carboxaldehyde in Contemporary Chemical Sciences

Role as a Stable Isotope Internal Standard in Quantitative Analytical Chemistry

The use of stable isotope-labeled compounds as internal standards is a cornerstone of high-precision quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a precursor for the synthesis of deuterated forms of pharmaceutical compounds, such as Donepezil-d5. frontiersin.org Deuterated analogs are the preferred internal standards for MS detection because they are chemically identical to the analyte, ensuring they behave similarly during sample preparation and analysis. cato-chem.com

Enhancing Accuracy and Reproducibility in LC-MS/MS Quantification

In LC-MS/MS analysis, a stable isotope-labeled internal standard (SIL-IS), such as a compound synthesized from this compound, is added to a sample at a known concentration before sample preparation. Because the SIL-IS has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished from the non-labeled analyte by the mass spectrometer. However, its chemical and physical properties are nearly identical to the analyte. This co-elution and similar ionization behavior allow for the correction of variations in the analytical process.

Several studies on the quantification of the Alzheimer's drug, donepezil (B133215), highlight the importance of using deuterated internal standards like donepezil-d4 or donepezil-d7 (B2474475) for achieving high accuracy and precision. nih.govlcms.cz These methods demonstrate excellent linearity over a range of concentrations, often with a correlation coefficient (r) greater than 0.995. nih.gov The intra- and inter-day assay accuracy and precision are typically within 15%, meeting the stringent requirements of bioanalytical method validation guidelines. nih.govnih.gov

Table 1: Performance Metrics of LC-MS/MS Methods Using Deuterated Internal Standards for Donepezil Quantification

Parameter Typical Value Reference
Linearity (r²) > 0.999 nih.gov
Lower Limit of Quantification (LLOQ) 0.1 - 0.5 ng/mL nih.govnih.gov
Intra-day Accuracy 96.0% - 109.6% nih.gov
Inter-day Accuracy 96.2% - 107.1% nih.gov
Intra-day Precision (CV%) < 11.1% nih.gov

Mitigation of Matrix Effects and Sample Processing Losses

Biological samples, such as plasma and tissue homogenates, are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Similarly, losses can occur during sample extraction and preparation steps.

By using a SIL-IS like a deuterated analog derived from this compound, these issues are effectively mitigated. The SIL-IS experiences the same matrix effects and extraction losses as the analyte. Therefore, by calculating the ratio of the analyte's signal to the internal standard's signal, these variations are canceled out, leading to a more accurate and reliable measurement. Studies have shown that methods using SIL-IS exhibit minimal matrix effects and consistent extraction recovery. researchgate.net The recovery of the analyte is often in the range of 98.5% to 106.8%. nih.gov

Development and Validation of Robust Bioanalytical Methods

The development of robust and reliable bioanalytical methods is crucial for pharmacokinetic and bioequivalence studies. nih.govnih.gov The use of SIL-IS, synthesized from precursors like this compound, is a key component in the validation of these methods according to regulatory guidelines. nih.gov These methods are validated for selectivity, sensitivity, linearity, accuracy, precision, and stability. nih.gov

For instance, a validated UPLC-MS/MS method for donepezil in human plasma using a deuterated internal standard demonstrated sufficient sensitivity and reproducibility for a pharmacokinetic study, with a lower limit of quantification of 0.1 ng/mL. nih.gov The successful application of such methods in clinical and preclinical studies underscores the importance of SIL-IS in generating reliable data for drug development. researchgate.netnih.gov

Contribution to Mechanistic Studies in Organic Reactions

Isotopically labeled compounds are powerful tools for investigating the mechanisms of chemical reactions. The presence of heavier isotopes can influence reaction rates and provide insights into bond-breaking and bond-forming steps.

Tracing Reaction Pathways and Elucidating Intermediate Formation

By incorporating deuterium atoms at specific positions in a reactant molecule, such as in this compound, chemists can trace the fate of these atoms throughout a reaction sequence. This allows for the elucidation of reaction pathways and the identification of transient intermediates. nih.gov For example, in the synthesis of complex molecules like donepezil, which involves multiple steps including condensation and reduction, isotopic labeling can help confirm the proposed mechanism. nih.govnewdrugapprovals.org The synthesis of donepezil often involves the reaction of an indanone moiety with a piperidine (B6355638) derivative. frontiersin.org By using a deuterated piperidine precursor, the position of the deuterated fragment in the final product can confirm the regioselectivity of the reaction.

Investigating Kinetic Isotope Effects (KIE)

Strategic Utilization as a Deuterated Synthetic Building Block

The primary application of this compound lies in its role as a specialized building block for the synthesis of complex molecules where the introduction of deuterium is desired. The replacement of five hydrogen atoms with deuterium on the benzyl (B1604629) group can significantly alter the metabolic fate of the resulting compounds due to the kinetic isotope effect. This effect can lead to slower metabolism, potentially enhancing the bioavailability and half-life of a drug. ckisotopes.com

Construction of Complex Deuterium-Enriched Pharmaceutical Scaffolds (e.g., donepezil hydrochloride intermediates)

A prominent application of 1-benzylpiperidine-4-carboxaldehyde is in the synthesis of donepezil, a reversible acetylcholinesterase inhibitor used in the management of Alzheimer's disease. newdrugapprovals.orgnih.govgoogle.comnih.govgoogle.comresearchgate.netwipo.int The established synthetic routes to donepezil often involve the condensation of 1-benzylpiperidine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone. newdrugapprovals.orgnih.gov

By substituting the non-deuterated starting material with this compound, a deuterium-enriched analog of donepezil can be synthesized. This strategic deuteration of the N-benzyl group, a known site of metabolic activity, can lead to the formation of a more robust pharmaceutical agent. The resulting deuterated donepezil intermediate would be 2-((1-(benzyl-d5)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which can then be converted to the hydrochloride salt.

The rationale behind this approach is to create a "heavy" version of the drug that may exhibit a more favorable pharmacokinetic profile. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, making them more resistant to enzymatic cleavage. This can result in a decreased rate of metabolism, leading to a longer duration of action and potentially a reduced dosing frequency.

Table 1: Key Intermediates in the Synthesis of Deuterated Donepezil

Compound NameChemical StructureRole in Synthesis
This compoundC₁₃H₁₂D₅NODeuterated starting material
5,6-Dimethoxy-1-indanoneC₁₁H₁₂O₃Core structural component
2-((1-(benzyl-d5)piperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneC₂₄H₂₄D₅NO₃Deuterated donepezil intermediate
Deuterated Donepezil HydrochlorideC₂₄H₂₅D₅ClNO₃Final deuterium-enriched active pharmaceutical ingredient

Synthesis of Labeled Analogs for Metabolic Pathway Investigations

The use of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. This compound serves as an ideal precursor for the synthesis of deuterium-labeled analogs of various piperidine-containing compounds to investigate their metabolic pathways.

By incorporating a stable isotopic label at a specific site within the molecule, researchers can accurately trace the compound and its metabolites in biological systems using techniques such as mass spectrometry. This allows for the unambiguous identification of metabolic products and provides a clearer understanding of the biotransformation processes a drug candidate undergoes.

For instance, synthesizing a deuterated analog of a novel therapeutic agent using this compound would enable researchers to conduct in vivo and in vitro studies to:

Identify the major and minor metabolites.

Elucidate the specific metabolic reactions (e.g., oxidation, dealkylation) that occur at the N-benzyl position.

Quantify the rate and extent of metabolism.

Assess potential metabolic drug-drug interactions.

This information is critical during the drug discovery and development process, aiding in the selection of candidates with optimal metabolic stability and safety profiles. The use of two distinct deuterium-labeled forms of a compound can even allow for the independent tracking of both the parent drug and its metabolites in tolerance development studies. nih.gov

Computational Chemistry and Theoretical Insights for Deuterated Piperidine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a important tool for the quantum mechanical modeling of molecular systems. For deuterated piperidine (B6355638) derivatives, DFT calculations are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

The energetics of the system, including total energy, heat of formation, and the relative energies of different conformers, can be accurately computed. For a molecule like 1-(Benzyl-d5)-4-piperidine-carboxaldehyde, DFT can elucidate the energetic landscape of the piperidine ring's chair, boat, and twist-boat conformations. The benzyl-d5 group and the 4-carboxaldehyde substituent significantly influence this landscape. Computational studies on similar piperidine systems have shown that the choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d)) is crucial for obtaining results that correlate well with experimental data. nih.gov

The introduction of deuterium (B1214612) in the benzyl (B1604629) group has a negligible effect on the electronic structure and, consequently, the molecular geometry and energetics calculated by DFT. However, it is the vibrational frequencies that are more significantly affected, which is a key aspect in the prediction of spectroscopic properties.

Below is a representative data table of calculated geometric parameters for the equatorial conformer of a 4-substituted N-benzylpiperidine system, derived from principles of computational chemistry.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC2-N11.46 Å
Bond LengthN1-C61.46 Å
Bond LengthC4-C(Aldehyde)1.51 Å
Bond AngleC2-N1-C6112.0°
Bond AngleC3-C4-C5110.5°
Dihedral AngleC2-N1-C6-C5-55.5° (Chair)

Note: The data presented in this table is illustrative and based on general findings for N-benzylpiperidine systems. Actual values for this compound would require specific DFT calculations.

Prediction and Correlation of Spectroscopic Properties

Computational methods are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments. For deuterated piperidines, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Theoretical calculations can predict chemical shifts (¹H and ¹³C) and spin-spin coupling constants (J-values). These predicted parameters for different possible conformers can be compared with experimental spectra to determine the predominant conformation in solution. For instance, the coupling constants between protons on the piperidine ring are highly dependent on their dihedral angles, which differ significantly between axial and equatorial orientations of the 4-carboxaldehyde group. The J-value method is a known approach for determining conformational free energies in substituted piperidines. nih.gov

Vibrational spectroscopy, such as Infrared (IR) and Raman, can also be simulated. The isotopic substitution of deuterium for protium (B1232500) in the benzyl group leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic labeling is a powerful tool for assigning specific vibrational modes in the experimental spectrum.

The following table illustrates a hypothetical correlation between predicted and experimental ¹³C NMR chemical shifts for the piperidine ring carbons in this compound.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)
C2, C653.553.2
C3, C528.928.6
C445.244.9
C=O204.1203.8

Note: The data is representative and illustrates the expected close correlation between theoretical predictions and experimental results.

Conformational Analysis of Deuterated Piperidine Rings

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. ias.ac.in However, the presence of substituents on the ring and the nitrogen atom can lead to a complex conformational equilibrium, potentially involving boat or twist-boat forms. ias.ac.in For this compound, the primary conformational question revolves around the axial versus equatorial orientation of the 4-carboxaldehyde group.

Computational analysis, often using molecular mechanics or DFT, can quantify the energy difference between these conformers. nih.gov Generally, a substituent in the 4-position of a piperidine ring prefers the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The large N-benzyl group also has conformational preferences that can influence the ring's shape.

The deuteration of the benzyl group does not significantly alter the steric bulk and therefore has a minimal impact on the conformational free energies of the piperidine ring itself. However, understanding the conformational preferences is crucial for interpreting its biological activity and reactivity. Studies on related piperidine systems have shown that electrostatic interactions between substituents and the nitrogen atom can significantly influence conformational changes. nih.gov In some cases, the introduction of substituents can even reverse the usual conformational preference, favoring the axial form. nih.gov

The conformational flexibility of the piperidine ring can be a drawback in drug design, as it may dilute the concentration of the bioactive conformation. chemrxiv.org Therefore, computational analysis that predicts and explains the conformational behavior of deuterated piperidine systems is invaluable for designing more rigid and potent analogues. chemrxiv.org

ConformerRelative Energy (kcal/mol)Key Dihedral AnglesPopulation (%)
Equatorial-Chair0.00H-C4-C(Aldehyde)-O ≈ 180°>95
Axial-Chair~2.1H-C4-C(Aldehyde)-O ≈ 0°<5
Twist-Boat>5.0N/A<1

Note: This table provides an illustrative conformational analysis based on known principles for 4-substituted piperidines. The energy values are typical for a medium-sized substituent.

Q & A

Q. What are the recommended methods for synthesizing 1-(Benzyl-d5)-4-piperidine-carboxaldehyde, and how can purity be verified?

Methodological Answer:

  • Synthesis Routes : The compound is typically synthesized via reductive amination or nucleophilic substitution using deuterated benzyl (Benzyl-d5) precursors. For example, deuterium labeling may involve Pd/C-catalyzed hydrogen-deuterium exchange or deuterated benzyl bromide intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended.
  • Purity Verification :
    • GC Analysis : Purity >95% (GC) is achievable, as noted in product specifications .
    • NMR : Confirm deuterium incorporation (e.g., absence of proton signals at the benzyl-d5 position) .
    • HPLC-MS : Detect isotopic purity and rule out non-deuterated byproducts .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling volatile intermediates .
  • First Aid :
    • Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
    • Eye Exposure : Rinse with water for 10–15 minutes; consult an ophthalmologist .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at +4°C to minimize degradation .

Q. How should researchers address stability concerns during long-term storage?

Methodological Answer:

  • Stability Tests : Monitor degradation via periodic NMR or LC-MS to detect aldehyde oxidation or piperidine ring hydrolysis.
  • Storage Conditions :
    • Short-term : Store at room temperature in desiccators with silica gel.
    • Long-term : Use amber vials at +4°C; avoid exposure to light and moisture .
  • Decomposition Byproducts : Carbon monoxide and nitrogen oxides may form under oxidative conditions; ensure proper ventilation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during deuterated benzyl group incorporation?

Methodological Answer:

  • Root Cause Analysis :
    • Deuterium Source Purity : Verify isotopic enrichment of Benzyl-d5 precursors via mass spectrometry .
    • Catalyst Efficiency : Compare Pd/C vs. Raney Nickel in hydrogenation/deuteration steps; optimize reaction time and pressure .
  • Experimental Controls :
    • Include non-deuterated analogs as internal standards to quantify isotopic incorporation efficiency.
    • Use kinetic studies to identify rate-limiting steps (e.g., deuteration vs. cyclization) .

Q. What analytical strategies are optimal for characterizing degradation products under varying pH conditions?

Methodological Answer:

  • Accelerated Degradation Studies :
    • Acidic Conditions : Incubate in 0.1M HCl (37°C, 24h); analyze via LC-MS for aldehyde oxidation to carboxylic acid derivatives.
    • Basic Conditions : Expose to 0.1M NaOH; monitor piperidine ring opening using FT-IR or NMR .
  • Advanced Techniques :
    • High-Resolution MS : Identify degradation products with ppm-level mass accuracy.
    • X-ray Crystallography : Resolve structural changes in crystalline degradation byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Methodological Answer:

  • In Silico Tools :
    • Docking Studies : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) .
    • MD Simulations : Simulate deuterium isotope effects on metabolic pathways (e.g., slower C-D bond cleavage vs. C-H) .
  • Experimental Validation :
    • Microsomal Assays : Compare half-life (t₁/₂) of deuterated vs. non-deuterated analogs in liver microsomes .

Data Contradictions and Mitigation Strategies

Issue Potential Cause Resolution References
Variable deuterium enrichmentIncomplete H/D exchange during synthesisOptimize catalyst loading (e.g., 10% Pd/C) and reaction time (24–48h)
Aldehyde oxidationExposure to ambient O₂ or lightStore under inert gas (N₂/Ar) and use stabilizers (e.g., BHT)
Piperidine ring hydrolysisHigh pH or aqueous conditionsUse anhydrous solvents (e.g., THF) and buffer at neutral pH

Key Takeaways

  • Synthesis : Prioritize deuterium source purity and catalytic efficiency for high isotopic enrichment.
  • Safety : Assume toxicity due to limited data; adhere to SDS guidelines for PPE and first aid .
  • Stability : Monitor degradation rigorously under experimental conditions to ensure reproducibility.

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